molecular formula C10H20O2 B013437 Menthoglycol CAS No. 3564-98-5

Menthoglycol

Cat. No.: B013437
CAS No.: 3564-98-5
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-IWSPIJDZSA-N
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Description

PMD38, also known as para-menthane-3,8-diol, is an organic compound classified as a diol and a terpenoid. It is colorless and has a molecular formula of C10H20O2. The compound is derived from the hydrocarbon backbone of para-menthane and has three stereocenters, allowing for eight possible stereoisomers .

Mechanism of Action

Target of Action

It is known to be the active ingredient in some insect repellents , suggesting that its targets may be specific to insects

Mode of Action

Its chemical structure and odor are similar to menthol , which primarily activates the cold-sensitive TRPM8 receptors in the skin . This interaction causes a feeling of coolness due to the inhibition of Ca++ currents of neuronal membranes . It is plausible that Menthoglycol may have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Given its use as an insect repellent , it likely interacts with biochemical pathways related to insect sensory systems

Result of Action

As an active ingredient in insect repellents , it likely affects the sensory systems of insects, causing them to avoid areas where this compound is present. More research is needed to understand the specific molecular and cellular effects of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, humidity, and the presence of other chemicals can potentially affect its effectiveness as an insect repellent. Specific studies on how environmental factors influence this compound’s action are currently lacking .

Biochemical Analysis

Biochemical Properties

Menthoglycol plays a significant role in biochemical reactions, particularly as an active ingredient in insect repellents. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can disrupt normal nerve function in insects, thereby repelling them .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species. Additionally, this compound can alter cellular metabolism by affecting the activity of enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition disrupts normal nerve function in insects, making this compound an effective insect repellent. Furthermore, this compound can activate transcription factors that regulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained modulation of gene expression and enzyme activity. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term benefits and risks associated with this compound use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in repelling insects without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to achieve the desired repellent effect without causing harm to the animal .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. This compound can affect metabolic flux by modulating the activity of enzymes involved in energy production and oxidative stress response. These interactions can influence metabolite levels and overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be targeted to the mitochondria, where it modulates the activity of enzymes involved in energy production and oxidative stress response. The localization of this compound within the cell can affect its ability to interact with biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMD38 typically involves the hydrogenation of citronellal, a monoterpenoid aldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. The resulting product is then subjected to further hydrogenation to yield PMD38 .

Industrial Production Methods

Industrial production of PMD38 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

PMD38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PMD38 has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PMD38

PMD38 is unique due to its specific stereochemistry and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties. Its effectiveness as an insect repellent and its potential therapeutic applications make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(1R,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5035084, DTXSID801033610
Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5035084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801033610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91739-72-9, 3564-98-5
Record name (-)-3,8-p-Menthanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91739-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthoglycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3564-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopulegol hydrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopulegol hydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Menthane-3,8-diol (cis-1,3,trans-1,4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanol, 2-hydroxy-.alpha.,.alpha.,4-trimethyl-, (1R,2R,4R)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPULEGOL HYDRATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MENTHOGLYCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB999AF32A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
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Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Menthoglycol and where is it found?

A1: this compound (C10H20O2) is a diol derived from the cyclization of citronellal. [] It is a naturally occurring compound identified in the hexane extract of Zanthoxylum armatum DC. fruits, commonly known as Timure or Nepalese pepper. [] This plant is widely distributed and valued for its medicinal properties.

Q2: What are the common derivatives of this compound used in analytical chemistry?

A2: While specific derivatives are not mentioned in the provided abstracts, research indicates the use of Menthol and this compound derivatives in gas chromatography and mass spectrometry. [] These derivatives likely enhance the compound's volatility and detectability in analytical techniques.

Q3: How is this compound formed?

A3: this compound, alongside its isomer neothis compound, is formed through the cyclization of citronellal (C10H18O) in the presence of aqueous sulfuric acid. [] This reaction also yields isopulegol and neo-isopulegol as byproducts. Additionally, citronellic acetals (C20H36O2) of both this compound and neothis compound are also formed during this process. []

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